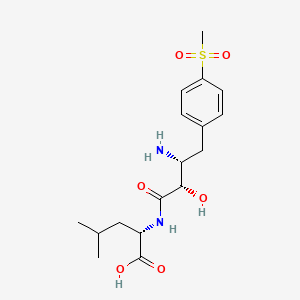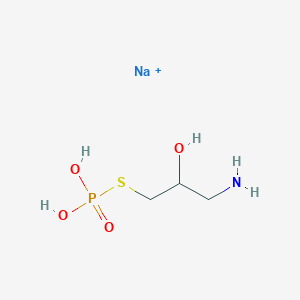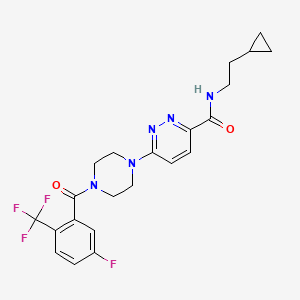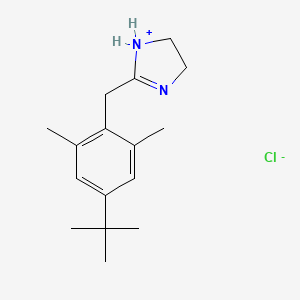
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine is a complex organic compound with a molecular formula of C17H26N2O6S This compound is characterized by the presence of an amino group, a hydroxy group, and a methylsulfonylphenyl group attached to a leucine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylsulfonylphenylacetic acid with a suitable amine to form an amide intermediate.
Hydroxylation: The intermediate is then subjected to hydroxylation using a hydroxylating agent such as hydrogen peroxide or a peracid.
Amination: The hydroxylated intermediate undergoes amination to introduce the amino group.
Coupling with Leucine: Finally, the modified intermediate is coupled with leucine under peptide coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated peptide synthesizers and large-scale reactors to facilitate the reactions under controlled conditions.
化学反应分析
Types of Reactions
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted amine derivatives.
科学研究应用
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
The mechanism of action of N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
相似化合物的比较
Similar Compounds
- N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)valine
- N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)isoleucine
Uniqueness
N-(3-Amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine is unique due to its specific combination of functional groups and its leucine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
125483-62-7 |
|---|---|
分子式 |
C17H26N2O6S |
分子量 |
386.5 g/mol |
IUPAC 名称 |
2-[[3-amino-2-hydroxy-4-(4-methylsulfonylphenyl)butanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C17H26N2O6S/c1-10(2)8-14(17(22)23)19-16(21)15(20)13(18)9-11-4-6-12(7-5-11)26(3,24)25/h4-7,10,13-15,20H,8-9,18H2,1-3H3,(H,19,21)(H,22,23) |
InChI 键 |
FUAANNLYEGVRHF-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=C(C=C1)S(=O)(=O)C)N)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
N-(3-amino-2-hydroxy-4-(4-methylsulfonylphenyl)-1-oxobutyl)leucine Z 1796 Z-1796 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[(1R,4aS,7Z,9R,11aR)-1-acetyloxy-4-[(2R)-1,2-diacetyloxy-4-methylpent-3-enyl]-7-methyl-11-methylidene-4a,5,6,9,10,11a-hexahydro-1H-cyclonona[c]pyran-9-yl] acetate](/img/structure/B1682292.png)




